molecular formula C14H23NO4 B13009655 3-(tert-Butyl) 1-ethyl 3-azabicyclo[4.1.0]heptane-1,3-dicarboxylate

3-(tert-Butyl) 1-ethyl 3-azabicyclo[4.1.0]heptane-1,3-dicarboxylate

Cat. No.: B13009655
M. Wt: 269.34 g/mol
InChI Key: GSQQZELSYOLVPN-UHFFFAOYSA-N
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Description

3-(tert-Butyl) 1-ethyl 3-azabicyclo[410]heptane-1,3-dicarboxylate is a complex organic compound with the molecular formula C13H21NO4 It is characterized by its unique bicyclic structure, which includes a tert-butyl group and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl) 1-ethyl 3-azabicyclo[4.1.0]heptane-1,3-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The choice of reagents and conditions is critical to achieving efficient production at scale .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl) 1-ethyl 3-azabicyclo[4.1.0]heptane-1,3-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(tert-Butyl) 1-ethyl 3-azabicyclo[4.1.0]heptane-1,3-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(tert-Butyl) 1-ethyl 3-azabicyclo[4.1.0]heptane-1,3-dicarboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
  • 3-(tert-butyl) 1-methyl 3-azabicyclo[4.1.0]heptane-1,3-dicarboxylate

Uniqueness

3-(tert-Butyl) 1-ethyl 3-azabicyclo[4.1.0]heptane-1,3-dicarboxylate is unique due to its specific bicyclic structure and the presence of both tert-butyl and ethyl ester groups. These structural features confer distinct chemical properties and reactivity, making it valuable for various applications .

Properties

IUPAC Name

3-O-tert-butyl 1-O-ethyl 3-azabicyclo[4.1.0]heptane-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-5-18-11(16)14-8-10(14)6-7-15(9-14)12(17)19-13(2,3)4/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQQZELSYOLVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC1CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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